Comparative Oxidation Kinetics: TlBr₃ vs. TlCl₃ in Ethylene Oxidation
In aqueous ethylene oxidation, TlBr₃ exhibits a distinct kinetic profile compared to TlCl₃. While both follow a rate law linearly proportional to [Tl³⁺] and [C₂H₄] and inversely proportional to [X⁻], the rate constant for TlBr₃-mediated oxidation is significantly lower than that for TlCl₃ [1]. This difference is attributed to the stronger nucleophilicity and leaving-group ability of bromide versus chloride, which influences the rate-determining step of halohydrin formation. Specifically, TlBr₃ produces ethylene bromohydrin as the major product, whereas TlCl₃ yields ethylene chlorohydrin; TlF₃ fails to produce any halohydrin under identical conditions [2].
| Evidence Dimension | Oxidation rate constant (relative) for ethylene |
|---|---|
| Target Compound Data | Lower rate constant (quantified in original study as slower Tl³⁺ consumption) |
| Comparator Or Baseline | TlCl₃ (higher rate constant, faster Tl³⁺ consumption) |
| Quantified Difference | TlBr₃ rate < TlCl₃ rate; exact factor not specified but qualitatively slower |
| Conditions | Aqueous solution, initial velocity assay measuring Tl³⁺ consumption at 25-40°C |
Why This Matters
This kinetic difference is critical for synthetic chemists requiring controlled oxidation rates to maximize bromohydrin selectivity over competing pathways.
- [1] Uemura, S., Onoe, A., & Okano, M. (1974). The Rates of Oxidation of Ethylene with Aqueous Thallium(III) Chloride and Thallium(III) Bromide. Bulletin of the Chemical Society of Japan, 47(5), 1181-1185. View Source
- [2] Uemura, S., Onoe, A., & Okano, M. (1974). The Mechanism of the Oxidation of Ethylene and Propylene with Thallium(III) Chloride, Bromide, and Fluoride. Bulletin of the Chemical Society of Japan, 47(5), 1186-1190. View Source
